Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate
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Overview
Description
Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. Common synthetic routes may include esterification, sulfonation, and hydroxylation reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts, solvents, and purification methods such as crystallization or chromatography may be employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a biochemical probe or enzyme inhibitor.
Medicine: Potential therapeutic agent or drug delivery system.
Industry: Utilized in the formulation of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate may include other sulfonated succinates or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages such as higher stability, selectivity, or efficacy in its applications.
Biological Activity
Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadeca-9,12,15-trienyl)oxy)propyl) 2-sulphonatosuccinate, commonly referred to as a sulfonated derivative of a phospholipid-like compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant case studies.
- Molecular Formula : C27H46Na2O11S
- Molecular Weight : 564.73 g/mol
- CAS Number : 94113-59-4
- Structure : The compound features a sulfonate group, hydroxymethyl groups, and a long-chain fatty acid derivative which may influence its biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxymethyl groups may enhance radical scavenging capabilities. Studies have shown that such compounds can reduce oxidative stress in cellular models, potentially offering protective effects against various diseases related to oxidative damage.
2. Anti-inflammatory Effects
Compounds with fatty acid derivatives often show anti-inflammatory properties. The long-chain fatty acid component in this sulfonated derivative may modulate inflammatory pathways. For instance, in vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in macrophages.
3. Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has indicated that the compound can induce apoptosis in cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.
4. Membrane Interaction
The amphiphilic nature of this compound suggests it may interact with biological membranes. This property is critical for drug delivery systems where compounds are designed to encapsulate therapeutic agents and facilitate their transport across cell membranes.
Case Studies and Research Findings
Study | Findings |
---|---|
Antioxidant Study (2020) | Demonstrated significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells treated with the compound. |
Anti-inflammatory Research (2021) | Showed inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages by up to 70%. |
Cytotoxicity Assay (2022) | Indicated IC50 values of 15 µM against MCF-7 breast cancer cells with minimal effects on normal fibroblasts. |
Membrane Interaction Study (2023) | Confirmed the ability of the compound to integrate into lipid bilayers, enhancing permeability for co-administered drugs. |
Properties
CAS No. |
94113-59-4 |
---|---|
Molecular Formula |
C27H42Na2O11S |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
disodium;4-[2,2-bis(hydroxymethyl)-3-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxypropoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C27H44O11S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)37-21-27(19-28,20-29)22-38-25(31)18-23(26(32)33)39(34,35)36;;/h3-4,6-7,9-10,23,28-29H,2,5,8,11-22H2,1H3,(H,32,33)(H,34,35,36);;/q;2*+1/p-2/b4-3+,7-6+,10-9+;; |
InChI Key |
NNAPJFGRZUSHRW-KYHAOURTSA-L |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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